N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide
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Overview
Description
N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring, an ethoxyphenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide typically involves a multi-step process:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the pyrimidine derivative.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through a coupling reaction between the intermediate compound and benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or other electrophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: Known for its use as a corrosion inhibitor.
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Studied for its co-crystal formation with benzoic acid.
Uniqueness
N-[(Z)-[(4,6-Dimethylpyrimidin-2-YL)amino][(4-ethoxyphenyl)amino]methylidene]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(4-ethoxyphenyl)carbamimidoyl]benzamide |
InChI |
InChI=1S/C22H23N5O2/c1-4-29-19-12-10-18(11-13-19)25-22(26-20(28)17-8-6-5-7-9-17)27-21-23-15(2)14-16(3)24-21/h5-14H,4H2,1-3H3,(H2,23,24,25,26,27,28) |
InChI Key |
IVCPKGJEDMRSKA-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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